molecular formula C7H5IO2 B112340 2-Hydroxy-3-iodobenzaldehyde CAS No. 23602-64-4

2-Hydroxy-3-iodobenzaldehyde

Cat. No. B112340
CAS RN: 23602-64-4
M. Wt: 248.02 g/mol
InChI Key: HWJJTWWMMHEEAK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodobenzaldehyde is a chemical compound with the molecular formula C7H5IO2 . It has a molecular weight of 248.02 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-3-iodobenzaldehyde is 1S/C7H5IO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H . This indicates the presence of 7 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

2-Hydroxy-3-iodobenzaldehyde is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Molecular Structure and Interactions : Garden et al. (2004) explored the molecular structure of 2-hydroxy-3-iodo-5-nitrobenzaldehyde, detailing its formation into sheets linked by hydrogen bonds and iodo-nitro interactions, as well as aromatic pi-pi stacking interactions (Garden et al., 2004).

  • Chemical Reactions with Alkynes, Alkenes, or Allenes : Kokubo et al. (1999) demonstrated how 2-Hydroxybenzaldehydes, including 2-Hydroxy-3-iodobenzaldehyde, can react with alkynes, alkenes, or allenes in the presence of a rhodium catalyst, leading to the formation of 2-alkenoylphenols (Kokubo et al., 1999).

  • Synthesis of Schiff Base Ligand and Mn(III) Cluster : Bikas et al. (2020) explored the synthesis of a new 1,2,4-triazole based Schiff base ligand from 2-hydroxy-5-iodobenzaldehyde, which was then used to create Mn(III) pentanuclear clusters with potential for antiferromagnetic intramolecular interactions (Bikas et al., 2020).

  • Iodination and Bromination Product Identification : Blasco et al. (2017) investigated the iodination and bromination products of 3-Hydroxybenzaldehyde, providing insights into the preparation of derivatives like 5-Hydroxy-2-iodobenzaldehyde (Blasco et al., 2017).

  • Antibacterial Activity of Schiff Bases and 2-Azetidinones : Junne et al. (2012) reported on the synthesis of Schiff bases and 2-Azetidinones derivatives from 2-Hydroxy-3-iodo-5-phenylbenzaldehyde, which showed potential antibacterial activity against various bacterial strains (Junne et al., 2012).

  • Role as a Synthon in Multicomponent Reactions : Heravi et al. (2018) highlighted the use of salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives in multicomponent reactions (MCRs), emphasizing their role in synthesizing various heterocyclic systems (Heravi et al., 2018).

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) .

properties

IUPAC Name

2-hydroxy-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJJTWWMMHEEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570060
Record name 2-Hydroxy-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-iodobenzaldehyde

CAS RN

23602-64-4
Record name 2-Hydroxy-3-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23602-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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